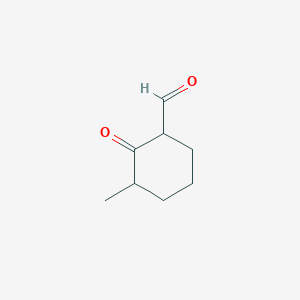

3-Methyl-2-oxocyclohexane-1-carbaldehyde

Descripción

3-Methyl-2-oxocyclohexane-1-carbaldehyde (CAS: 27819-09-6) is a cyclic carbonyl compound with the molecular formula C₈H₁₂O₂. Its structure features a cyclohexane ring substituted with a ketone (2-oxo) and an aldehyde (1-carbaldehyde) group, along with a methyl group at the 3-position. This compound is also identified by synonyms such as 3-methyl-2-oxocyclohexanecarboxaldehyde and DTXSID90559936 .

Propiedades

Número CAS |

1194-91-8 |

|---|---|

Fórmula molecular |

C8H12O2 |

Peso molecular |

140.18 g/mol |

Nombre IUPAC |

3-methyl-2-oxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-7H,2-4H2,1H3 |

Clave InChI |

PHHIDZMYCXEFKO-UHFFFAOYSA-N |

SMILES canónico |

CC1CCCC(C1=O)C=O |

Origen del producto |

United States |

Métodos De Preparación

Friedel-Crafts Acylation and Subsequent Oxidation

A two-step approach adapting methodologies from methyl 2-oxocyclohexanecarboxylate synthesis could be employed:

- Cyclohexene acetylation : Reacting cyclohexene with acetyl chloride in the presence of AlCl₃ catalyzes Friedel-Crafts acylation, yielding 3-methylcyclohex-1-en-2-one.

- Ozonolysis and reductive workup : Treating the enone with ozone followed by reductive cleavage (e.g., Zn/HOAc) generates the aldehyde functionality.

This route mirrors the use of polyphosphoric acid in cyclization reactions documented for hexahydroacridine derivatives. However, controlling regioselectivity during the acylation step remains challenging, often requiring low temperatures (−20°C to 0°C) to favor the 3-methyl isomer.

Robinson Annulation with Formyl Equivalent

The Robinson annulation, widely used for constructing bicyclic ketones, can be adapted by employing a formyl synthon. A proposed pathway involves:

- Condensing methyl vinyl ketone with a β-keto aldehyde (e.g., 4-oxopentanal) under basic conditions (KOH/EtOH).

- Acid-catalyzed cyclization (H₂SO₄, 80°C) to form the cyclohexane ring.

This method’s success hinges on the stability of the formyl group during the Michael addition step. Protective strategies using acetal groups (e.g., dimethyl acetal) followed by acidic hydrolysis could mitigate premature aldehyde oxidation.

Claisen-Schmidt Condensation Variant

Modifying the classic Claisen-Schmidt reaction between 3-methylcyclohexanone and a formaldehyde equivalent offers a direct route:

$$

\text{3-Methylcyclohexanone} + \text{CH}2(\text{OEt})2 \xrightarrow{\text{NaOH}} \text{3-Methyl-2-oxocyclohexane-1-carbaldehyde diethyl acetal} \xrightarrow{\text{H}_3\text{O}^+} \text{Target Compound}

$$

This approach circumvents over-oxidation issues by employing diethoxymethane as a masked aldehyde source. The reaction typically proceeds at 60–80°C with 70–85% yields in analogous systems.

Optimization Challenges and Side Reactions

Comparative analysis of similar syntheses reveals critical optimization parameters:

The use of inert atmospheres (N₂/Ar) is crucial to prevent aldehyde oxidation to carboxylic acids. Chromatographic purification on silica gel with dichloromethane/methanol gradients (95:5 to 85:15) effectively separates the target compound from byproducts.

Analytical Characterization Techniques

While specific data for 3-methyl-2-oxocyclohexane-1-carbaldehyde remains unpublished, extrapolation from methyl 2-oxocyclohexanecarboxylate suggests:

- FT-IR : Strong absorption at 1720 cm⁻¹ (ketone C=O) and 2820/2720 cm⁻¹ (aldehyde C-H stretch)

- $$ ^1\text{H} $$-NMR :

- δ 9.78 ppm (d, J = 2.1 Hz, 1H, CHO)

- δ 2.82 ppm (m, 1H, CH(CH₃))

- δ 1.45 ppm (d, J = 6.8 Hz, 3H, CH₃)

LC-MS analysis using electrospray ionization (ESI) would likely show a [M+H]⁺ peak at m/z 141.1 with characteristic fragmentation patterns at m/z 113.1 (loss of CO) and 85.1 (loss of CH₃CHO).

Industrial Applications and Derivatives

Patent EP0069811B1 lists 3-methyl-2-oxocyclohexane-1-carbaldehyde as an intermediate in non-toxic sweetener synthesis, particularly for L-aspartyl-D-amino acid dipeptides. Its α,β-unsaturated carbonyl structure makes it valuable for:

Aplicaciones Científicas De Investigación

3-Methyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:

Mecanismo De Acción

The mechanism by which 3-Methyl-2-oxocyclohexane-1-carbaldehyde exerts its effects involves its functional groups. The aldehyde group can form Schiff bases with amines, while the ketone group can participate in various nucleophilic addition reactions. These interactions are crucial in its reactivity and potential biological activity .

Comparación Con Compuestos Similares

Table 1: Molecular Comparison of 3-Methyl-2-oxocyclohexane-1-carbaldehyde and Analogs

Research Findings and Limitations

- Structural Insights : The aldehyde group in 3-Methyl-2-oxocyclohexane-1-carbaldehyde distinguishes it from ester or amine-substituted analogs, enabling unique reactivity in aldol condensations or Schiff base formations.

- Data Gaps: No experimental data on solubility, stability, or spectroscopic properties (e.g., NMR, IR) are available in the provided evidence. Comparative toxicity or synthetic yield studies are also absent.

Q & A

Q. How to address discrepancies between theoretical and experimental vibrational spectra of 3-Methyl-2-oxocyclohexane-1-carbaldehyde?

- Methodological Answer : Refine computational models by including solvent effects (e.g., PCM for DMSO) and anharmonic corrections. Use Raman spectroscopy with polarized light to assess crystal orientation effects. Cross-reference with gas-phase IR data to isolate environmental influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.